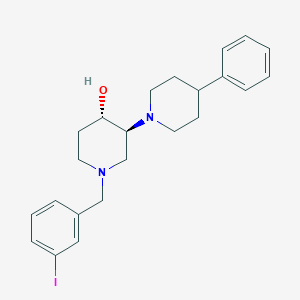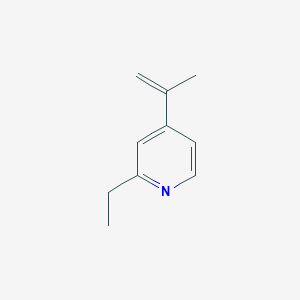
(3-Iodobenzyl)trozamicol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Iodobenzyl)trozamicol, also known as IBTM, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent and selective antagonist of the muscarinic acetylcholine receptor subtype M2, which plays a crucial role in various physiological processes.
Wirkmechanismus
(3-Iodobenzyl)trozamicol binds to the M2 receptor and blocks the action of acetylcholine, a neurotransmitter that activates the receptor. This results in a decrease in the activity of the M2 receptor, which has various physiological effects depending on the tissue and organ involved.
Biochemische Und Physiologische Effekte
(3-Iodobenzyl)trozamicol has been shown to have various biochemical and physiological effects depending on the tissue and organ involved. In the cardiovascular system, (3-Iodobenzyl)trozamicol has been shown to decrease heart rate and contractility, which are both controlled by the M2 receptor. In the respiratory system, (3-Iodobenzyl)trozamicol has been shown to decrease airway resistance and increase lung compliance, which are both controlled by the M2 receptor. In the gastrointestinal system, (3-Iodobenzyl)trozamicol has been shown to decrease motility, which is also controlled by the M2 receptor. In the central nervous system, (3-Iodobenzyl)trozamicol has been shown to have anxiolytic and antipsychotic effects, which are thought to be mediated by the M2 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Iodobenzyl)trozamicol has several advantages for lab experiments. It is a potent and selective antagonist of the M2 receptor, which makes it a valuable tool for studying the function of this receptor. It is also relatively easy to synthesize and purify, which makes it accessible to most labs. However, (3-Iodobenzyl)trozamicol also has limitations. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. It also has off-target effects on other receptors, which can complicate data interpretation.
Zukünftige Richtungen
For the use of (3-Iodobenzyl)trozamicol include studying the role of the M2 receptor in other physiological processes and developing new drugs that target this receptor. Overall, (3-Iodobenzyl)trozamicol has the potential to advance our understanding of the M2 receptor and its role in health and disease.
Synthesemethoden
The synthesis of (3-Iodobenzyl)trozamicol involves the reaction of 3-iodobenzylamine with trozamicol. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol or methanol. The product is then purified by column chromatography to obtain pure (3-Iodobenzyl)trozamicol. The overall yield of the synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
(3-Iodobenzyl)trozamicol has been widely used in scientific research to study the role of the M2 receptor in various physiological processes. It has been shown to be a potent and selective antagonist of the M2 receptor, which makes it a valuable tool for studying the function of this receptor. (3-Iodobenzyl)trozamicol has been used to study the role of the M2 receptor in cardiovascular function, respiratory function, and gastrointestinal function. It has also been used to study the role of the M2 receptor in the central nervous system.
Eigenschaften
CAS-Nummer |
148519-95-3 |
|---|---|
Produktname |
(3-Iodobenzyl)trozamicol |
Molekularformel |
C23H29IN2O |
Molekulargewicht |
476.4 g/mol |
IUPAC-Name |
(3S,4S)-1-[(3-iodophenyl)methyl]-3-(4-phenylpiperidin-1-yl)piperidin-4-ol |
InChI |
InChI=1S/C23H29IN2O/c24-21-8-4-5-18(15-21)16-25-12-11-23(27)22(17-25)26-13-9-20(10-14-26)19-6-2-1-3-7-19/h1-8,15,20,22-23,27H,9-14,16-17H2/t22-,23-/m0/s1 |
InChI-Schlüssel |
UBVKSFDICLMPLH-GOTSBHOMSA-N |
Isomerische SMILES |
C1CN(C[C@@H]([C@H]1O)N2CCC(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)I |
SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC(=CC=C4)I |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC(=CC=C4)I |
Andere CAS-Nummern |
148519-95-3 |
Synonyme |
(3-iodobenzyl)trozamicol (m-iodobenzyl)trozamicol 3-iodobenzyl-4-azavesamicol 4-hydroxy-1-(3-iodobenzyl)-3-(4-phenylpiperidinyl)piperidine meta-iodobenzyltrozamicol MIBT-3 trans(+-)-isomer of (3-iodobenzyl)trozamicol trans-(+)-isomer of (3-iodobenzyl)trozamicol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)





![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Et](/img/structure/B120531.png)



![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)


